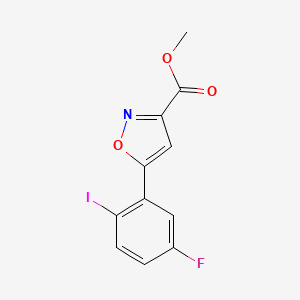
5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its nitro group attached to a pyridine ring and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-nitropyridin-3-ylamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, followed by nitration to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Nucleophiles like ammonia and amines can be used in substitution reactions.
Major Products Formed:
Nitroso derivatives from oxidation reactions.
Amines from reduction reactions.
Substituted thiadiazoles from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.
Medicine: The compound has shown potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.
Industry: It is used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring can participate in coordination chemistry, forming complexes with metal ions.
Molecular Targets and Pathways:
Interaction with enzymes and receptors in biological systems.
Coordination with metal ions in industrial applications.
Comparaison Avec Des Composés Similaires
5-(4-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine
5-(6-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine
5-(5-Nitropyridin-3-yl)-1,3,4-oxadiazol-2-amine
Uniqueness: 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific position of the nitro group on the pyridine ring and the presence of the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H5N5O2S |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
5-(5-nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5N5O2S/c8-7-11-10-6(15-7)4-1-5(12(13)14)3-9-2-4/h1-3H,(H2,8,11) |
Clé InChI |
JWYVSEHLPNCAMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1[N+](=O)[O-])C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

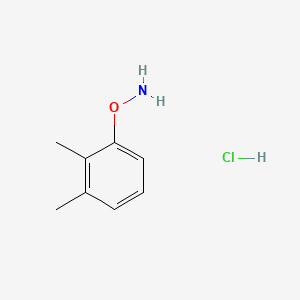
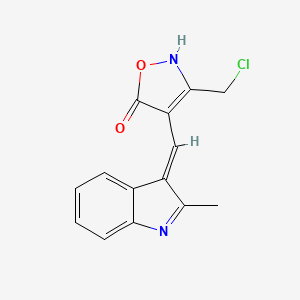

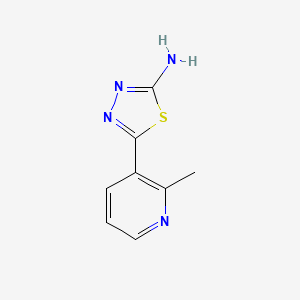
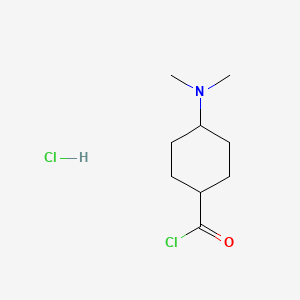




![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
